1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea
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Overview
Description
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea is an organic compound with the molecular formula C16H15ClN2O It is characterized by the presence of a chlorophenyl group and a methylphenyl group connected through an ethenyl bridge to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and efficiency of the process. The use of automated systems and advanced purification techniques further enhances the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(3-chloro-4-methylphenyl)urea: Similar structure but with different substitution patterns on the phenyl rings.
1-[(1E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea: A closely related compound with slight variations in the ethenyl bridge.
Uniqueness
1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H15ClN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-11H,1H3,(H2,18,19,20) |
InChI Key |
LVBXAEJQHXFHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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